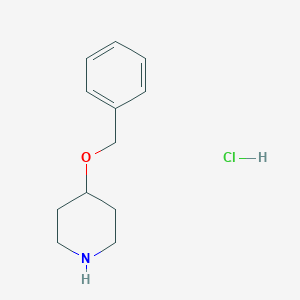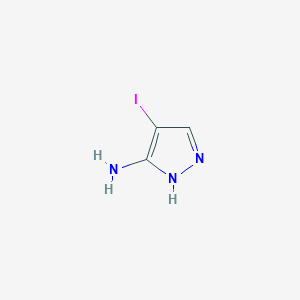
Ácido (2-(aminometil)-5-fluorofenil)borónico clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride" is closely related to the class of compounds known as aminophenyl boronic acids. These compounds have garnered significant interest due to their utility in the synthesis of biologically active compounds and their role as pharmaceutical agents. They are particularly noted for their use in Suzuki cross-coupling reactions, Petasis reactions, and as reagents in organic synthesis . The presence of both an amino and a boronic acid group within the same molecule allows for a variety of chemical interactions and transformations, making these compounds versatile in synthetic chemistry.
Synthesis Analysis
The synthesis of related aminophenyl boronic acids typically involves multiple steps, including protection of the amine group, halogen-lithium exchange, addition of trimethyl borate, and acidic hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline resulted in a yield of 47% . This process reflects the complexity and challenges associated with the synthesis of such compounds, which often require careful control of reaction conditions and purification steps.
Molecular Structure Analysis
The molecular structure of m-aminophenyl boronic acid hydrochloride, a compound similar to "(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride," has been determined using single-crystal X-ray diffraction. The crystal structure reveals that each chloride ion is connected with four m-APBAH+ ions through hydrogen bonds, which include both Cl…H…N and Cl…H…O interactions. The coordination number for the chloride ion is four, and the arrangement of the molecules within the crystal cell is determined by these hydrogen bonding interactions .
Chemical Reactions Analysis
Aminophenyl boronic acids are known for their reactivity in various chemical reactions. They are widely used in Suzuki cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Additionally, these compounds can undergo Petasis reactions, asymmetric synthesis of amino acids, Diels-Alder reactions, and can act as protecting groups for diols. Their chemical reactivity is further exemplified by their role in the selective reduction of aldehydes and carboxylic acid activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminophenyl boronic acids are influenced by the presence of the amino and boronic acid groups. For instance, the pKa value of the boronic acid group can be relatively low, as seen in the 4-amino-3-fluorophenylboronic acid derivative, which has a pKa of 7.8 when acetylated. This property is particularly important for applications in glucose sensing materials, as it allows the compound to operate at the physiological pH of bodily fluids. The pendant amine group also facilitates attachment to polymers, which is useful in the construction of such sensing materials . The molecular structure, as determined by X-ray crystallography, provides insight into the arrangement of molecules and their potential interactions within a crystal lattice .
Aplicaciones Científicas De Investigación
Síntesis de compuestos
Este compuesto sirve como un reactivo versátil para la síntesis de compuestos . Se emplea principalmente como un reactivo fundamental para la síntesis de una variedad de compuestos, incluidos compuestos heterocíclicos como benzimidazoles, péptidos y peptidomiméticos .
Catalizador para diversas reacciones
El átomo de boro rico en electrones dentro de este compuesto forma fácilmente complejos con ácidos de Lewis, como aminas o ácidos carboxílicos, facilitando así las reacciones catalíticas . Esta capacidad permite la síntesis eficiente de compuestos heterocíclicos, péptidos y peptidomiméticos .
Ligando para investigaciones de proteínas y enzimas
El átomo de boro exhibe una fuerte afinidad por las proteínas y las enzimas, lo que le permite actuar como un ligando para estudios de proteínas y enzimas, elucidando sus estructuras y mecanismos .
Mecanismo De Acción
Target of Action
The primary target of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds . The reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres , providing access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as its stability, preparation methods, and the reaction conditions .
Result of Action
The action of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride results in the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds . This has significant implications for the field of organic chemistry, particularly in the development of new drugs and materials .
Action Environment
The action of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is influenced by various environmental factors. The SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it may exhibit good efficacy and stability under a variety of environmental conditions.
Propiedades
IUPAC Name |
[2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,11-12H,4,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBGTEWFXWJWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382319 |
Source


|
| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-03-5 |
Source


|
| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

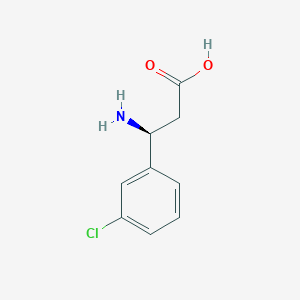

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B113010.png)
![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)
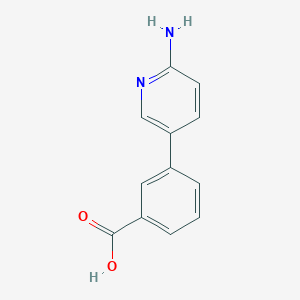

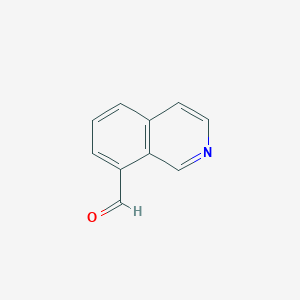


![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)

